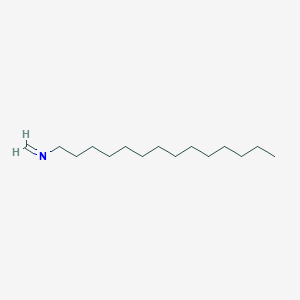

N-Tetradecylmethanimine

Description

Significance of Imine Chemistry in Modern Organic Synthesis

Imines, often referred to as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.com This functional group is isoelectronic to the carbonyl group (C=O) in aldehydes and ketones, but the substitution of oxygen with a nitrogen atom imparts distinct reactivity and properties. numberanalytics.com The discovery of imines by Hugo Schiff in the 19th century marked the beginning of a field that has become fundamental to organic synthesis. numberanalytics.com

The significance of imines stems from their role as exceptionally versatile intermediates for constructing complex organic molecules. numberanalytics.comnumberanalytics.com They are pivotal in the synthesis of nitrogen-containing compounds, including essential heterocycles and alkaloids. acs.orgwikipedia.org Key reactions involving imines include:

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. numberanalytics.com

Cycloaddition Reactions: Imines can participate in reactions like the Imine Diels-Alder reaction to form tetrahydropyridines or [2+2] cycloadditions with ketenes (the Staudinger synthesis) to produce β-lactams, a core structure in many antibiotics. wikipedia.org

Reduction: The C=N bond can be readily reduced to form amines, a reaction that is fundamental for synthesizing chiral amines when prochiral imines are used with asymmetric reduction methods. wikipedia.org

In recent years, imine chemistry has been at the forefront of advancements in sustainable and green chemistry. numberanalytics.comacs.org The formation of imines via the condensation of amines and carbonyls is often highly efficient and can be performed under environmentally benign conditions, sometimes using water as a solvent or employing catalytic methods to minimize waste. numberanalytics.comacs.orgrsc.org This adaptability makes imine chemistry a powerful tool in fields ranging from pharmaceutical synthesis to materials science. numberanalytics.com

Overview of Long-Chain Aliphatic Imines and Their Relevance in Advanced Chemical Applications

Long-chain aliphatic imines are a subclass of imines where the nitrogen atom, and/or the carbon atom of the C=N group, is attached to a lengthy alkyl chain. The synthesis of these compounds, particularly from aliphatic aldehydes and amines, can be more challenging than their aromatic counterparts. researchgate.net The typical synthesis involves a condensation reaction between a primary amine and a carbonyl compound, often requiring conditions that facilitate the removal of water to drive the equilibrium toward the imine product. acs.org For N-Tetradecylmethanimine, this would involve the reaction of tetradecylamine (B48621) with formaldehyde.

The long aliphatic chain imparts unique properties, making these molecules relevant in specialized applications:

Materials Science: The long alkyl chains can induce self-assembly and influence the morphology of materials. N-alkyl imines are used in the development of dynamic covalent polymers and self-healing materials, where the reversible nature of the imine bond allows for bond cleavage and reformation. numberanalytics.comacademie-sciences.fr

Coordination Chemistry: Long-chain imines can act as ligands, binding to metal ions to form complexes. For example, imines with long aliphatic chains have been used to create lanthanide complexes, which are investigated for their unique magnetic and optical properties. academie-sciences.fr

Photoswitchable Systems: N-alkyl imines have been explored as molecular photoswitches. acs.org The E/Z isomerization around the C=N bond can be triggered by light, a property that is being harnessed to create light-responsive materials and systems. While often requiring high-energy light, research has shown that the photoswitching properties can be enhanced and tuned. acs.orgresearchgate.net

Due to the limited specific data for this compound, the following tables provide representative data for a similar long-chain aliphatic imine, N-dodecyl-N1-dacanimine, as well as general spectroscopic information for the imine functional group. researchgate.netmasterorganicchemistry.com

Table 1: Physical and Analytical Data for a Representative Long-Chain Aliphatic Imine (N-dodecyl-N1-dacanimine) Data sourced from a study on N-dodecyl-N1-dacanimine, a compound with a C12 alkyl chain and a C10 aldehyde derivative. researchgate.net

| Property | Value |

| Molecular Formula | C₂₂H₄₅N |

| Molecular Weight | 323.59 g/mol |

| Appearance | Not specified, but complexes are solids |

| Melting Point | 2 °C |

| Yield | 86% |

| Density | 1.2 g/cm³ |

| Refractive Index | 1.4637 |

Table 2: Spectroscopic Data for Imines

| Spectroscopic Method | Functional Group | Characteristic Signal | Reference |

| FTIR | C=N Stretch | 1678 cm⁻¹ (for N-dodecyl-N1-dacanimine) | researchgate.net |

| FTIR | C=N Stretch (General) | 1650-1670 cm⁻¹ | masterorganicchemistry.com |

| ¹H NMR | Imine C-H | δ 9.74 ppm (for a representative imine) | researchgate.net |

| Mass Spectrometry | Molecular Ion (M+1) | m/z 324 (for N-dodecyl-N1-dacanimine) | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

116208-65-2 |

|---|---|

Molecular Formula |

C15H31N |

Molecular Weight |

225.41 g/mol |

IUPAC Name |

N-tetradecylmethanimine |

InChI |

InChI=1S/C15H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h2-15H2,1H3 |

InChI Key |

JKFHTMYJIKWKHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN=C |

Origin of Product |

United States |

Mechanistic Investigations of N Tetradecylmethanimine Reactivity

Electron-Rich and Electrophilic Characteristics of the Imine Moiety

The reactivity of the imine moiety in N-tetradecylmethanimine is characterized by a duality of electron-rich and electrophilic properties. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic or electron-rich character to the molecule. nih.govrsc.org This lone pair can be readily shared with Lewis acids. rsc.org

Conversely, the carbon atom of the imine group is electrophilic. This is due to the greater electronegativity of the nitrogen atom, which polarizes the C=N double bond, drawing electron density away from the carbon and creating a partial positive charge. nih.gov This electrophilic nature makes the imine carbon susceptible to attack by nucleophiles. nih.gov The reactivity of the imine carbon can be further enhanced by protonation of the nitrogen atom with a Brønsted acid, which increases the electrophilicity of the carbon. nih.gov

The long tetradecyl alkyl chain, being an electron-donating group, can subtly influence these electronic properties. While long alkyl chains primarily impact solubility and steric hindrance nih.gov, their inductive effect can slightly increase the electron density at the nitrogen atom, potentially enhancing its basicity and nucleophilicity. However, this effect is generally considered to be modest compared to the inherent polarity of the C=N bond. The primary role of the alkyl group in the electronic character of simple N-alkyl imines is often considered in the context of its steric bulk, which can affect the accessibility of the reactive centers.

The electronic properties of N-alkyl imines can be modulated by the substitution pattern on the aldehyde precursor. For instance, the introduction of different substituents can lead to a bathochromic shift (a shift to longer wavelengths) in the UV/vis absorption spectrum. acs.org This highlights that the electronic transitions, and thus the reactivity, can be tuned. acs.org

Reaction Kinetics and Equilibrium Studies in Imine Formation and Hydrolysis

The formation of this compound from tetradecylamine (B48621) and formaldehyde, and its subsequent hydrolysis, are reversible processes governed by specific kinetic and equilibrium parameters.

The reaction rate constant is sensitive to temperature, generally increasing with higher temperatures. The solvent also plays a crucial role; polar solvents can facilitate the elimination of water, which is a key step in imine formation. tandfonline.com The table below presents hypothetical kinetic data for the formation of an N-alkyl imine, illustrating the effect of reactant concentrations on the initial reaction rate, which is characteristic of a second-order reaction.

Table 1: Hypothetical Initial Rates for the Formation of an N-Alkyl Imine

| Experiment | [Aldehyde] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

Imine hydrolysis is the reverse reaction, where the imine is cleaved back to the corresponding aldehyde and amine by the addition of water. masterorganicchemistry.com The kinetics of hydrolysis are often studied under pseudo-first-order conditions, with a large excess of water, making the reaction rate dependent only on the imine concentration. The rate of hydrolysis can be significantly affected by the pH of the medium. masterorganicchemistry.com

Both the formation and hydrolysis of imines are subject to acid and base catalysis.

Acid Catalysis: In imine formation, acid catalysis proceeds by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. unizin.org In the subsequent steps, the acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water). unizin.orglibretexts.org However, at very low pH, the amine nucleophile can be protonated to form an unreactive ammonium (B1175870) ion, which slows down the reaction. libretexts.org The optimal pH for imine formation is typically weakly acidic, around 4-5. unizin.orglibretexts.org

In imine hydrolysis, acid catalysis involves the protonation of the imine nitrogen. masterorganicchemistry.compearson.com This increases the electrophilicity of the imine carbon, facilitating the attack by water. masterorganicchemistry.compearson.com

Base Catalysis: Base catalysis can also play a role in imine hydrolysis. The mechanism involves the direct attack of a hydroxide (B78521) ion on the imine carbon. masterorganicchemistry.com The rate of base-catalyzed hydrolysis is generally proportional to the hydroxide ion concentration. masterorganicchemistry.com

The interplay between kinetic and thermodynamic control can be observed in dynamic imine libraries. acs.orgnih.gov Under certain conditions, a kinetically favored imine may form faster, while a different, more stable imine represents the thermodynamic product that predominates at equilibrium. acs.orgnih.gov This highlights the dynamic nature of imine bonds and their responsiveness to the reaction environment.

Nucleophilic Addition Reactions to the C=N Bond

The electrophilic carbon atom of the C=N double bond in this compound is a key site for nucleophilic attack. This reactivity is analogous to that of carbonyl compounds, though imines are generally less reactive. masterorganicchemistry.com A wide variety of nucleophiles can add to the imine bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common nucleophiles that react with imines include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). pageplace.de These reactions are a powerful tool for the formation of new C-C bonds and the synthesis of substituted amines. The addition of these strong nucleophiles is typically irreversible.

Radical alkylation of imines is another important transformation. For example, alkyl radicals generated via photoredox catalysis can add to imines in a highly selective manner. acs.org This method allows for the formation of C-C bonds under mild, redox-neutral conditions. acs.org

The reactivity of imines towards nucleophiles is influenced by the substituents on both the carbon and nitrogen atoms. Electron-withdrawing groups on the nitrogen, such as sulfonyl groups, significantly increase the electrophilicity of the imine carbon and make them more reactive towards nucleophiles. rsc.org Conversely, the N-tetradecyl group, being a simple alkyl group, results in a less electrophilic imine compared to N-aryl or N-sulfonyl imines. nih.gov Nevertheless, even these less electrophilic N-alkyl imines can undergo nucleophilic addition, sometimes requiring activation by a Lewis acid. nih.gov

The table below provides examples of nucleophilic additions to imines, showcasing the diversity of nucleophiles and the resulting products.

Table 2: Examples of Nucleophilic Addition to Imines

| Imine Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| N-Alkyl Imine | Organolithium Reagent | Substituted Amine | pageplace.de |

| N-Aryl Imine | Alkyl Radical (from silicate) | Alkylated Amine | acs.org |

| N-Sulfonyl Imine | Allylboronic Ester | Homoallylic Amine | nih.gov |

Role as Azadienes and Dienophiles in Cycloaddition Reactions

This compound, as a simple imine, has the potential to participate in cycloaddition reactions, acting either as a 2π component (dienophile) or, if it possesses a conjugated system, as a 4π component (azadiene). nih.gov

As a dienophile, the C=N bond can react with a 1,3-diene in a [4+2] cycloaddition, also known as a Diels-Alder reaction, to form a six-membered heterocyclic ring. The reactivity of the imine as a dienophile is enhanced by the presence of electron-withdrawing groups on the nitrogen atom, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the imine. nih.gov

Conversely, if the imine is part of a conjugated system, forming a 1-azadiene (C=C-C=N), it can react as the 4π component with a dienophile. nih.gov The electronic nature of the substituents on the azadiene system dictates its reactivity. Electron-donating groups on the nitrogen increase its reactivity towards electron-deficient dienophiles. nih.gov

For simple N-alkyl aldimines like this compound, their participation in cycloaddition reactions can be challenging. For example, their use in Povarov-type reactions, which are [4+2] cycloadditions leading to tetrahydroquinolines, can be difficult. nih.gov However, with appropriate activation, such as the use of a Lewis acid to increase the electrophilicity of the imine, these reactions can be facilitated. nih.gov

Stereoselectivity in Imine-Based Reactions

Reactions involving the imine functionality can often proceed with a high degree of stereoselectivity, leading to the preferential formation of one stereoisomer over another. wikipedia.org This is particularly important in the synthesis of chiral amines and their derivatives.

In nucleophilic additions to imines that have a chiral center, the existing stereochemistry can direct the approach of the nucleophile, resulting in a diastereoselective reaction. For instance, the addition of organometallic reagents to imines derived from chiral amines can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is often governed by steric factors, where the nucleophile attacks from the less hindered face of the imine. researchgate.net

The length of an N-alkyl chain can influence the stereoselectivity of a reaction. In some cases, longer, more conformationally mobile alkyl chains, such as the tetradecyl group, can lead to lower enantioselectivity in catalytic asymmetric reactions. nih.gov This may be due to less defined steric interactions in the transition state. nih.gov

The table below presents examples of diastereoselective reactions involving imines, highlighting the high levels of stereocontrol that can be achieved.

Table 3: Examples of Diastereoselective Imine Reactions

| Imine Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| N-H Ketimine | Allene with Cu-catalyst | >98:2 | nih.gov |

| Imine from chiral aldehyde | Triethylborane | High d.r. | rsc.org |

| N-Boc Aldimine | Hydroxyketone with Zn-catalyst | Good d.r. (syn) | rsc.org |

The stereochemical outcome of these reactions is a critical aspect of their synthetic utility, enabling the construction of complex molecules with defined three-dimensional structures. The principles of stereoselectivity are governed by the subtle interplay of steric and electronic effects in the transition states of the reactions. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Analytical Methodologies for Imine Characterization and Reaction Monitoring

In-situ and Real-time Reaction Monitoring Techniques

Directly monitoring a chemical reaction as it happens provides invaluable data on its progress and mechanism. Several spectroscopic methods are particularly well-suited for the in-situ analysis of imine formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Structural Elucidation

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the real-time progress of chemical reactions and elucidating the structure of intermediates and products. nih.gov By recording NMR spectra at various time points during a reaction, the consumption of reactants and the formation of products can be quantified. For imine synthesis, this involves monitoring the disappearance of the aldehyde and amine signals and the appearance of the characteristic imine proton and carbon signals. researchgate.net

For instance, the formation of an imine can be followed by observing the change in the chemical shift of the aldehydic proton as it is converted to the imine's C-H proton. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing connectivity between protons and carbons in the newly formed imine molecule. ipb.ptrsc.org Hyperpolarized NMR has also been utilized to enhance the signal of ¹⁵N-containing compounds, enabling the sensitive monitoring of reactions like imine formation. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Changes During Imine Formation

| Reactant/Product | Monitored Proton | Typical Chemical Shift (ppm) | Observation During Reaction |

| Aldehyde | Aldehydic C-H | 9.5 - 10.5 | Signal intensity decreases |

| Amine | N-H | Variable (1.0 - 5.0) | Signal intensity decreases |

| Imine | Imine C-H | 7.5 - 8.5 | Signal intensity increases |

Note: The exact chemical shifts are dependent on the specific molecular structure and solvent.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is highly effective for monitoring the transformation of functional groups during a chemical reaction. triprinceton.orguc.edu In the context of imine synthesis, these techniques allow for the direct observation of the key bond changes.

Infrared (IR) Spectroscopy: The formation of an imine is characterized by the disappearance of the C=O stretching vibration of the starting aldehyde (typically around 1700 cm⁻¹) and the N-H bending vibration of the primary amine, and the concurrent appearance of the C=N stretching vibration of the imine product (around 1650-1670 cm⁻¹). nih.govmasterorganicchemistry.com Fourier Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of these changes in a liquid cell. nih.gov

Raman Spectroscopy: Raman spectroscopy offers a complementary method for functional group analysis. iaea.orgmt.com It is particularly sensitive to non-polar bonds and can be advantageous for reactions in aqueous media, as water is a weak Raman scatterer. mt.com The C=N stretch of the imine is also observable in the Raman spectrum. researchgate.net By monitoring the intensity of the C=O stretching mode, for example, the rate constant of the reaction can be determined. iaea.orgresearchgate.net

Table 2: Key Vibrational Frequencies for Monitoring Imine Formation

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Observation During Reaction |

| Carbonyl (C=O) | ~1700 | IR, Raman | Peak intensity decreases |

| Imine (C=N) | ~1650-1670 | IR, Raman | Peak intensity increases |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions that involve a change in chromophores—the parts of a molecule that absorb light. thermofisher.com The formation of an imine from an aldehyde and an amine often results in a new molecule with a different UV-Vis absorption profile. nih.gov This change can be used to track the reaction kinetics. nih.govrsc.org

The n→π* and π→π* electronic transitions in the C=N group of the imine will have characteristic absorption bands. nih.gov By monitoring the change in absorbance at a specific wavelength corresponding to the imine product over time, the reaction rate can be determined. thermofisher.com This method is particularly useful due to its simplicity and the relatively low cost of the instrumentation. nih.gov

Chromatographic and Mass Spectrometric Analysis for Reaction Mixture Composition

After a reaction is complete, or to analyze aliquots during the reaction, it is crucial to determine the composition of the mixture. Chromatographic and mass spectrometric techniques are indispensable for separating and identifying the various components.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For long-chain imines like N-Tetradecylmethanimine, GC can be used to separate the product from unreacted starting materials and any byproducts. mdpi.com Often, derivatization of amines is performed to improve their chromatographic behavior. h-brs.denih.gov In some cases, pyrolysis-GC can be employed for non-volatile compounds, where thermal decomposition in the injector leads to volatile fragments that can be analyzed. american.edu

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and for preliminary separation analysis. analis.com.my By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product. However, the acidic nature of standard silica (B1680970) gel plates can sometimes lead to the hydrolysis of imines, so neutralized plates or the addition of a base like triethylamine (B128534) to the eluent may be necessary. echemi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a definitive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio. sapub.org When coupled with a separation technique like GC (GC-MS), it becomes a highly specific tool for identifying components in a mixture. h-brs.deamerican.edu

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can provide valuable structural information, confirming the presence of the tetradecyl group and the methanimine (B1209239) core. nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental composition. nih.gov

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. creative-biostructure.comcarleton.edu This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation. The fundamental principle of XRD is the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in an ordered, repeating lattice. carleton.eduiastate.edu This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d). carleton.edu

For a compound such as this compound, SC-XRD analysis would yield irrefutable evidence of its molecular structure. It would definitively confirm the presence and geometry of the imine (C=N) functional group and provide precise measurements of the C=N double bond length. Furthermore, it would reveal the specific conformation adopted by the flexible N-tetradecyl chain in the solid state, detailing the arrangement of the methylene (B1212753) units.

While a search of publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a specific entry for this compound, research on related long-chain imine derivatives illustrates the power of the technique. For instance, studies on metal complexes functionalized with long-chain imines, such as those derived from 1-octadecylamine, provide detailed structural insights. academie-sciences.frchemrxiv.org These analyses reveal how the long alkyl chains organize within the crystal lattice, often driven by van der Waals interactions. chemrxiv.org

The data obtained from an SC-XRD experiment includes the unit cell parameters—the dimensions of the fundamental repeating block of the crystal (lengths a, b, c, and angles α, β, γ)—and the space group, which describes the symmetry elements of the crystal. carleton.edu As an illustrative example, the crystallographic data for a ytterbium complex featuring three 1-octadecylimine groups showcases the type of information that would be obtained. chemrxiv.org

Table 1: Example Crystallographic Data for a Long-Chain Imine-Containing Compound (YbL¹⁸)

| Parameter | Value |

| Chemical Formula | C₈₇H₁₄₄N₇O₃Yb |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.435(3) |

| b (Å) | 18.067(4) |

| c (Å) | 20.916(4) |

| α (°) | 68.18(3) |

| β (°) | 88.08(3) |

| γ (°) | 73.19(3) |

| Volume (ų) | 4510.3(16) |

| Temperature (K) | 150(2) |

| Data sourced from a study on a trigonal lanthanide complex derivatized with 1-octadecylamine, as a representative example of a complex long-chain imine structure. chemrxiv.org |

Computational and Theoretical Investigations of N Tetradecylmethanimine and Imine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggo.rouni-graz.at It has become a popular and versatile tool in computational chemistry for predicting molecular properties and reactivity. wikipedia.org For imine systems, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and to predict a variety of electronic characteristics. mdpi.comdergipark.org.triucr.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant descriptor of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

Table 1: Expected Frontier Molecular Orbital Characteristics for N-Tetradecylmethanimine

| Parameter | Expected Characteristic | Significance |

| HOMO Energy | Relatively high, influenced by the nitrogen lone pair and C=N π-bond. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Localized on the C=N π* antibonding orbital. | Indicates susceptibility to nucleophilic attack at the imine carbon. |

| HOMO-LUMO Gap (ΔE) | Moderate. | Determines chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. bas.bgcore.ac.uk It is used to understand intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.denih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. iucr.orgmdpi.com

In this compound, the MEP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. mdpi.comresearchgate.net The region around the imine carbon would exhibit a relatively positive potential, marking it as the site for nucleophilic attack. The long, nonpolar tetradecyl chain would show a largely neutral (green) potential. MEP analysis is instrumental in understanding non-covalent interactions and the initial steps of chemical reactions. mdpi.comnih.gov

Global Reactivity Parameters (GRPs)

Key GRPs include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A higher value indicates greater stability. mdpi.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). mdpi.comresearchgate.net

For this compound, these parameters would quantify its reactivity profile. The long alkyl chain would likely lead to a slightly lower ionization potential compared to smaller alkyl imines due to inductive effects. Consequently, the calculated hardness would provide a quantitative measure of its stability.

Table 2: Global Reactivity Parameters and Their Significance

| Parameter | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron from the imine. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of its electron cloud; a measure of stability. |

| Chemical Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. aip.orgmdpi.com While DFT provides a static picture of the electronic structure, MD simulations offer insights into the conformational dynamics, flexibility, and interactions of molecules in various environments. researchgate.netresearchgate.net

For this compound, MD simulations would be particularly useful for understanding the behavior of the long, flexible tetradecyl chain. Simulations could predict how the chain folds and moves in different solvents or in the gas phase. This is crucial for understanding how the molecule might interact with other molecules or surfaces, for instance, in the formation of self-assembled monolayers or micelles. In systems with many such molecules, MD can model aggregation behavior and the resulting bulk properties. Atomistic MD simulations, potentially using force fields like OPLS/AA, could be employed to study its structure and dynamics in solution. researchgate.net

Prediction of Conformational Preferences and Tautomerism

The long tetradecyl chain of this compound allows for a vast number of possible conformations. Computational methods can predict the most stable conformers by calculating their relative energies. The rotation around the C-N single bond and the numerous C-C single bonds in the alkyl chain would be the primary degrees of freedom.

A key chemical feature of imines with an α-hydrogen is the potential for imine-enamine tautomerism. bas.bgresearchgate.net This is an equilibrium between the imine form (C=N) and the enamine form (C=C-N).

This compound ⇌ N-Tetradecylvinylamine (Imine Tautomer) ⇌ (Enamine Tautomer)

Computational studies, typically using DFT, can predict the relative energies of these two tautomers to determine which form is more stable under different conditions (gas phase or in various solvents). bas.bgresearchgate.net For simple alkyl-substituted imines, the imine form is generally more stable. The relative stability can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding possibilities, although the latter is not a factor for this compound. NBO analysis can also be used to study the electronic changes that occur during this tautomeric equilibrium. bas.bg

Computational Prediction of Transport and Metabolic Pathways (Methodology Focus)

The in silico prediction of a compound's journey through a biological system is a cornerstone of modern computational chemistry and toxicology. schrodinger.com By modeling transport and metabolic pathways, researchers can anticipate a molecule's bioavailability, mechanism of action, and potential for bioactivation into reactive species. nih.gov For this compound, a long-chain aliphatic imine, specific experimental data is not widely available in public literature. However, its likely transport and metabolic fate can be robustly predicted by applying established computational methodologies developed for xenobiotics and other organic molecules. nih.govnih.gov These predictive approaches are broadly categorized into ligand-based and structure-based methods. nih.govacs.org

Computational Prediction of Transport Pathways

Predicting how a molecule like this compound traverses biological membranes is critical for understanding its absorption and distribution. Computational models for transport are designed to predict interactions with cellular transporters and the likelihood of passive diffusion. nih.gov

Ligand-Based Methodologies: These approaches use the structural and physicochemical properties of molecules to predict their interaction with transporters, without requiring knowledge of the transporter's 3D structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a primary example. For a series of related imines, a QSAR model could be built to correlate calculated molecular descriptors with experimentally determined transport rates. Key descriptors for a molecule like this compound include its lipophilicity (logP), molecular weight, and polar surface area, which are crucial for predicting passive diffusion across lipid bilayers. diva-portal.org Machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are often used to develop these predictive models from large datasets of known transporter substrates and non-substrates. researchgate.netacs.org

Structure-Based Methodologies: These methods rely on the three-dimensional structure of the transporter protein. nih.gov Given the scarcity of crystal structures for human transporters, homology models are frequently constructed based on the known structures of related proteins. nih.govresearchgate.net Molecular docking simulations can then be performed to place this compound into the binding site of a transporter, such as P-glycoprotein (P-gp), a common efflux pump. researchgate.net The simulation scores the interaction based on factors like shape complementarity and binding energy, providing a prediction of whether the compound is likely to be a substrate. nih.gov

Interactive Table 1: Predicted Physicochemical Properties of this compound for Transport Modeling

Note: These values are computationally estimated and serve as inputs for predictive models.

| Property | Predicted Value | Implication for Transport Prediction |

| Molecular Formula | C₁₅H₃₁N | Provides the basis for all other calculations. |

| Molecular Weight | 225.42 g/mol | Influences passive diffusion and transporter recognition. |

| LogP (Octanol/Water) | ~6.2 | High value suggests strong lipophilicity, favoring partitioning into lipid membranes. |

| Polar Surface Area (PSA) | ~12.36 Ų | Low PSA indicates poor aqueous solubility but enhances ability to cross lipid bilayers. |

| Hydrogen Bond Donors | 0 | Lack of donors reduces interaction with aqueous environment. |

| Hydrogen Bond Acceptors | 1 | The imine nitrogen can act as an acceptor, influencing potential transporter interactions. |

Computational Prediction of Metabolic Pathways

Predicting the metabolic fate of a xenobiotic involves identifying the likely sites of enzymatic attack and the structures of the resulting metabolites. nih.gov This is often accomplished using a combination of reactivity-based techniques, expert systems, and machine learning models trained on vast databases of known metabolic reactions. acs.orgacs.org

Site of Metabolism (SOM) Prediction: The first step in metabolic prediction is to identify the most probable sites on the molecule for enzymatic transformation. nih.gov Algorithms for SOM prediction analyze factors such as bond dissociation energies, steric accessibility, and electronic properties of individual atoms. For this compound, the primary predicted SOMs would be:

The Imine Carbon-Nitrogen Double Bond (C=N): This functional group is susceptible to hydrolysis.

The Long Alkyl Chain: The terminal (ω) and sub-terminal (ω-1) carbons of the tetradecyl group are common sites for oxidation by Cytochrome P450 (CYP) enzymes. nih.gov

Metabolite Structure Prediction: Once likely SOMs are identified, various software tools can predict the structures of potential metabolites. These tools utilize libraries of known biotransformations to simulate metabolic pathways. acs.orgfrontiersin.org Programs like BioTransformer, PathPred, and the "Metabolic Forest" algorithm can generate comprehensive metabolic maps. nih.govfrontiersin.orgpharmafeatures.com

For this compound, the predicted metabolic pathways would primarily involve Phase I reactions, followed by potential Phase II conjugation of the resulting products.

Phase I Reactions: These are initial modifications, mainly hydrolysis and oxidation. frontiersin.org

Hydrolysis: The most direct pathway for an imine is hydrolysis of the C=N bond. This would cleave this compound into two smaller, more soluble molecules: Tetradecylamine (B48621) and Formaldehyde .

Oxidation: Cytochrome P450 enzymes are predicted to catalyze the oxidation of the long alkyl chain. nih.gov This would likely result in the formation of various hydroxylated derivatives.

Phase II Reactions: The metabolites from Phase I, particularly the amine and hydroxyl groups, could then undergo conjugation. mdpi.com For example, the newly formed Tetradecylamine could be a substrate for N-acetylation, while hydroxylated metabolites could undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion. frontiersin.org

Interactive Table 2: Methodological Overview for Predicting Metabolic Pathways of this compound

| Methodology | Description | Predicted Reaction for this compound | Predicted Metabolite(s) |

| SOM Prediction | Algorithms (e.g., reactivity-based, machine learning) identify the most chemically or sterically favorable atoms for metabolic attack. nih.govacs.org | Identification of the imine C=N bond and the ω/ω-1 positions on the alkyl chain as primary reactive sites. | N/A (Identifies sites, not products) |

| Rule-Based Systems | Software (e.g., Meteor, QSAR Toolbox) applies a curated library of known biotransformation rules to the parent structure. acs.orgfrontiersin.org | Application of "Imine Hydrolysis" rule. | Tetradecylamine, Formaldehyde |

| CYP450 Docking | Molecular docking of the substrate into homology models of specific Cytochrome P450 isozymes (e.g., CYP3A4, CYP2C9). nih.gov | Simulation of this compound binding to CYP active sites. | Hydroxylated this compound derivatives. |

| Pathway Simulation | Comprehensive tools (e.g., PathPred, Metabolic Forest) recursively apply transformation rules to generate multi-step metabolic pathways. nih.govpharmafeatures.com | Generation of a metabolic tree starting with hydrolysis and oxidation, followed by potential Phase II conjugations of the products. | Tetradecylamine, Formaldehyde, Hydroxylated derivatives, N-acetyl-tetradecylamine. |

Supramolecular Interactions and Self Assembly of N Tetradecylmethanimine Derivatives

Investigation of Intermolecular Hydrogen Bonding Networks

The investigation of intermolecular hydrogen bonding is fundamental to understanding the self-assembly of molecules. In the case of N-Tetradecylmethanimine, which has the chemical structure CH₃(CH₂)₁₃N=CH₂, the potential for classical hydrogen bonding is limited. The imine nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. However, the molecule lacks a strong hydrogen bond donor, such as an N-H or O-H group.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) encompass a range of forces that influence molecular assembly, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov For a saturated aliphatic imine like this compound, van der Waals interactions, specifically London dispersion forces, are expected to be the dominant cohesive force. These forces arise from temporary fluctuations in electron density and increase with the length of the alkyl chain. The long tetradecyl chain would therefore play a significant role in the stabilization of any assembled structure.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are often used to visualize and quantify these weak interactions. iucr.org Such analyses provide insights into the nature and strength of the interactions that hold the molecules together in a crystal lattice. However, no such computational studies have been published for this compound.

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact, including hydrogen bonds and other interactions, can be identified. chemrxiv.org The analysis also generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. nih.gov

For this compound, a Hirshfeld surface analysis would be expected to show a high percentage of H···H contacts, indicative of the prevalence of van der Waals interactions due to the long alkyl chain. Any potential C-H···N hydrogen bonds would appear as distinct features on the d_norm surface and in the fingerprint plot. core.ac.uk The shape and packing of the molecules would be dictated by the interplay of these forces to achieve the most stable crystal packing. As no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories, a Hirshfeld surface analysis cannot be performed.

Advanced Synthetic Applications of Imines in Complex Molecule Construction

Synthesis of Alkaloids and Biologically Relevant Nitrogen-Containing Scaffolds

Imines are crucial electrophilic partners in reactions that form carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the assembly of nitrogenous heterocyclic systems. These scaffolds are at the core of numerous natural products, including a vast number of alkaloids with potent biological activities. The general reactivity of imines allows for their participation in various synthetic transformations, leading to the construction of intricate molecular frameworks.

Nitrogen-containing heterocycles are prevalent structural motifs in a significant portion of FDA-approved drugs, highlighting their importance in medicinal chemistry. researchgate.netmdpi.com The synthesis of these scaffolds often relies on the chemical properties of imines. For instance, the intramolecular cyclization of imines derived from aminoalkynes is a powerful strategy for constructing polyfunctionalized nitrogen heterocycles. mdpi.com While specific examples involving N-Tetradecylmethanimine are not documented in the literature, the principles of these synthetic strategies are broadly applicable to a range of imine substrates.

The general transformation of an imine to a more complex nitrogen-containing scaffold can be illustrated by the following conceptual reaction scheme:

| Reactant 1 (Imine) | Reactant 2 | Reaction Type | Product Scaffold |

| N-Alkylmethanimine | Diene | [4+2] Cycloaddition | Tetrahydropyridine |

| N-Alkylmethanimine | Azomethine Ylide | [3+2] Cycloaddition | Pyrrolidine (B122466) |

| N-Alkylmethanimine | Enolate | Mannich Reaction | β-Amino Ketone |

The synthesis of alkaloids frequently involves the formation of key heterocyclic ring systems where an imine or an iminium ion serves as a critical intermediate. For example, the Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through an iminium ion intermediate to form a tetrahydroisoquinoline scaffold. This fundamental reaction has been employed in the total synthesis of numerous alkaloids.

Similarly, aza-Diels-Alder reactions, where imines act as dienophiles, provide a direct route to functionalized piperidine rings, which are common structural units in alkaloids. The reactivity of the imine in these cycloadditions can be modulated by the nature of the substituent on the nitrogen atom. A long alkyl chain, such as the tetradecyl group in this compound, would primarily influence the steric environment and solubility of the imine and the resulting products.

Design and Synthesis of Functionalized Imine Derivatives for Specific Chemical Applications

The design and synthesis of imine derivatives with specific functionalities are driven by the need for tailored building blocks in organic synthesis and materials science. The introduction of functional groups onto the imine scaffold can modulate its electronic properties, steric hindrance, and reactivity, thereby enabling its use in a wider range of chemical applications.

Functionalization can be achieved at various positions on the imine molecule. For an N-alkylmethanimine like this compound, derivatization could conceptually occur on the methanimine (B1209239) carbon or the N-alkyl chain. The synthesis of such functionalized derivatives often involves multi-step sequences starting from readily available precursors.

A general approach to synthesizing functionalized imines involves the condensation of a primary amine with a functionalized aldehyde or ketone. For instance, to introduce a specific functional group 'X' onto the imine carbon, one would start with a corresponding X-substituted aldehyde.

| Primary Amine | Aldehyde/Ketone | Functionalized Imine Product |

| Tetradecylamine (B48621) | Formaldehyde | This compound |

| Tetradecylamine | Glyoxylic acid | N-Tetradecyl-2-iminoacetic acid |

| Tetradecylamine | 4-Formylbenzoic acid | 4-(((Tetradecyl)imino)methyl)benzoic acid |

These functionalized imines can then be employed in subsequent reactions to construct more complex molecules with desired properties. For example, an imine bearing a carboxylic acid group could be used in peptide synthesis or for attachment to a solid support. An imine with an additional reactive site could participate in intramolecular reactions to form cyclic structures.

The development of novel imine derivatives is also crucial for their application in asymmetric synthesis. Chiral auxiliaries can be incorporated into the imine structure, either on the nitrogen or carbon atom, to control the stereochemical outcome of reactions. While the tetradecyl group itself is achiral, modifications to the imine backbone could introduce chirality, making it a precursor for enantioselective synthesis. The design of such specialized imines is a key area of research aimed at producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.gov

Mechanistic Basis of Molecular Interactions Excluding Biological Activity/toxicity Profiles

Enzyme-Substrate Interactions at the Molecular Level (e.g., Acetylcholinesterase/Butyrylcholinesterase Inhibition Mechanisms)

While direct studies on N-Tetradecylmethanimine are unavailable, research on other long-chain N-alkylated compounds indicates a potential for interaction with cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating the neurotransmitter acetylcholine. nih.govwikipedia.org The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. scielo.org.comazums.ac.ir

The general mechanism of cholinesterase inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. mdpi.com The active site of cholinesterases has a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). monash.edu The presence of a long alkyl chain, such as the tetradecyl group in this compound, can significantly influence binding affinity and selectivity.

Studies on derivatives of 4-aminoquinolines have shown that the length of the N-alkyl chain is a crucial determinant of AChE inhibitory potency. For instance, compounds bearing an n-octylamino chain were identified as the most potent inhibitors within a series, suggesting that a long hydrophobic chain can form favorable interactions within the enzyme's active site gorge. researchgate.net The shortening of this alkyl chain led to a marked decrease in inhibitory activity. researchgate.net This suggests that the tetradecyl chain of this compound could similarly anchor the molecule within the hydrophobic regions of the AChE or BChE active site.

The table below summarizes the inhibitory activities of some long-chain N-alkylated compounds against AChE and BChE, providing a reference for the potential activity of this compound.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value (µM) | Reference |

| 4-Aminoquinolines (n-octylamino derivative) | AChE | Ki: 0.50 | researchgate.net |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | IC50: >99.2 | mdpi.com |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | BChE | IC50: 53.1 | mdpi.com |

| Uracil Derivatives (general range) | AChE | IC50: 0.088 - 0.388 | nih.gov |

| Uracil Derivatives (general range) | BChE | IC50: 0.137 - 0.544 | nih.gov |

Electron Transfer (ET) Processes and Redox Behavior of Imine Species

The imine functional group is redox-active and can participate in electron transfer (ET) processes. The reduction potential of an imine is influenced by its electronic environment. scielo.org.mx Generally, imines can be reduced to form radical anions through single-electron transfer. mdpi.com This reactivity is fundamental to various synthetic transformations and may have implications for its behavior in biological systems.

Studies on conjugated aliphatic imines have shown that they can engage in redox cycling, a process that can lead to the generation of reactive oxygen species. scielo.org.mx The reduction potentials of these imines are sensitive to factors like pH and protonation. scielo.org.mx Protonation of the imine nitrogen makes the C=N bond more susceptible to reduction. scielo.org.mx

Electrochemical studies have demonstrated that imines can be reduced at a cathode to generate a radical anion. This intermediate can then be protonated to form an α-amino C-centered radical. wiley.com This highlights the capacity of the imine group to accept an electron, initiating a cascade of chemical transformations. While specific redox potential data for this compound is not available, the general behavior of aliphatic imines suggests it would undergo similar single-electron reduction processes.

The table below presents reduction potential information for related imine compounds, which can serve as an estimate for the redox behavior of this compound.

| Compound Type | Method | Potential (V) | Conditions | Reference |

| Conjugated Aliphatic Imines | Cyclic Voltammetry | Epc (Cathodic Peak Potential) | pH-dependent | scielo.org.mx |

| General Imines | Electrochemical Reduction | Not specified | - | wiley.com |

Role in Reactive Oxygen Species (ROS) Generation Pathways

The generation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and stress responses. mdpi.com Some chemical compounds can promote ROS generation through their metabolic activation or redox cycling. bmglabtech.com

Research on quaternary ammonium (B1175870) compounds (QACs), which share the feature of a nitrogen atom and long alkyl chains with this compound, has shown that these molecules can induce the production of ROS. researchgate.netresearchgate.net Studies have indicated that QACs with longer alkyl chains can cause a more significant increase in ROS levels. researchgate.netresearchgate.net This effect is linked to the disruption of cellular membranes and the inhibition of enzymes responsible for scavenging ROS, such as catalase and superoxide (B77818) dismutase. researchgate.netresearchgate.net

Furthermore, the oxidation of alkylamines has been observed in certain chemical reactions, leading to the formation of other species and potentially contributing to oxidative processes. acs.org The metabolism of long-chain alkylamines by certain bacteria involves oxidation steps, indicating that these molecules can be substrates for redox enzymes that may produce ROS as byproducts. oup.com Given these findings, it is plausible that this compound, or its corresponding amine, could participate in pathways that lead to an increase in cellular ROS levels.

The table below summarizes findings on ROS generation by related long-chain compounds.

| Compound Class | Effect on ROS | System Studied | Key Findings | Reference |

| Quaternary Ammonium Compounds (QACs) | Increased ROS production | Membrane Bioreactor Microorganisms | Longer alkyl chains led to more severe increases in ROS. | researchgate.netresearchgate.net |

| Long-chain Alkylamines | Substrate for oxidation | Pseudomonas stutzeri | Anaerobic degradation involves oxidation, suggesting potential for redox cycling. | oup.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.